Cas no 62020-02-4 (4-Nitropicolinamide)

4-Nitropicolinamide Chemical and Physical Properties
Names and Identifiers
-
- 4-Nitropicolinamide
- 4-nitro-2-Pyridinecarboxamide
- 4-Nitropicolimide
- 4-Nitro-picolinsaeureamid
- 4-Nitropyridin-2-carboxamid
- 4-nitro-pyridine-2-carboxylic acid amide
- AK137149
- KB-242934
- SureCN3092547
- 4-nitropyridine-2-carboxamide
- 2-Pyridinecarboxamide, 4-nitro-
- YHXZXPVYNDFMEL-UHFFFAOYSA-N
- FCH858396
- AX8258717
- SCHEMBL3092547
- AKOS006284729
- CS-0155596
- D82692
- 62020-02-4
- DB-083174
- BS-17297
- DTXSID80439177
-
- MDL: MFCD08062924
- Inchi: 1S/C6H5N3O3/c7-6(10)5-3-4(9(11)12)1-2-8-5/h1-3H,(H2,7,10)
- InChI Key: YHXZXPVYNDFMEL-UHFFFAOYSA-N
- SMILES: O=C(C1C([H])=C(C([H])=C([H])N=1)[N+](=O)[O-])N([H])[H]
Computed Properties
- Exact Mass: 167.03315
- Monoisotopic Mass: 167.03309103g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 102
- XLogP3: -0.1
Experimental Properties
- PSA: 99.12
4-Nitropicolinamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PO936-50mg |
4-Nitropicolinamide |
62020-02-4 | 95+% | 50mg |
214.0CNY | 2021-07-17 | |
Chemenu | CM129344-1g |
4-nitropicolinamide |
62020-02-4 | 95% | 1g |
$356 | 2021-08-05 | |
Alichem | A029207957-1g |
4-Nitropicolinamide |
62020-02-4 | 95% | 1g |
$338.80 | 2023-09-01 | |
eNovation Chemicals LLC | D750378-1g |
4-NITROPYRIDINE-2-CARBOXAMIDE |
62020-02-4 | 95+% | 1g |
$265 | 2023-05-17 | |
Ambeed | A514546-250mg |
4-Nitropicolinamide |
62020-02-4 | 95% | 250mg |
$70.0 | 2024-04-18 | |
1PlusChem | 1P00EC77-250mg |
4-NITROPYRIDINE-2-CARBOXAMIDE |
62020-02-4 | 95% | 250mg |
$56.00 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS9312-250mg |
4-nitropyridine-2-carboxamide |
62020-02-4 | 95% | 250mg |
¥324.0 | 2024-04-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS9312-1g |
4-nitropyridine-2-carboxamide |
62020-02-4 | 95% | 1g |
¥979.0 | 2024-04-18 | |
Chemenu | CM129344-250mg |
4-nitropicolinamide |
62020-02-4 | 95% | 250mg |
$146 | 2023-02-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N58270-250mg |
4-Nitropicolinamide |
62020-02-4 | 95% | 250mg |
¥289.0 | 2024-07-19 |
4-Nitropicolinamide Related Literature
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
Additional information on 4-Nitropicolinamide
Introduction to 4-Nitropicolinamide (CAS No. 62020-02-4)
4-Nitropicolinamide, a compound with the chemical identifier CAS No. 62020-02-4, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its nitro and amide functional groups, has garnered attention due to its versatile applications in medicinal research and drug development. The nitro group introduces a unique reactivity that can be exploited for various synthetic transformations, while the amide moiety enhances its potential as a bioactive scaffold.
The structural framework of 4-Nitropicolinamide consists of a pyridine ring substituted with a nitro group at the 4-position and an amide group at the 3-position. This arrangement imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules. The compound's solubility profile and stability under different conditions further contribute to its utility in both laboratory settings and industrial processes.
In recent years, 4-Nitropicolinamide has been extensively studied for its potential applications in the development of novel therapeutic agents. Its ability to interact with biological targets has led to investigations into its role as a precursor for drugs targeting neurological disorders, infectious diseases, and inflammatory conditions. The nitro group's reactivity allows for facile functionalization, enabling chemists to modify the molecule into more sophisticated pharmacophores.
One of the most compelling aspects of 4-Nitropicolinamide is its incorporation into drug candidates that exhibit promising biological activity. For instance, studies have demonstrated its utility in generating derivatives that inhibit specific enzymes implicated in metabolic syndromes. These derivatives have shown preclinical efficacy in models of obesity and type 2 diabetes, highlighting the compound's therapeutic potential. The amide group's presence also facilitates interactions with biological receptors, making it an attractive scaffold for designing small-molecule inhibitors.
The synthesis of 4-Nitropicolinamide involves multi-step organic reactions that showcase the compound's synthetic versatility. Key steps often include nitration of picolinic acid followed by amidation, which can be performed under various conditions to optimize yield and purity. Advances in catalytic methods have further refined these processes, enabling more efficient production scales suitable for industrial applications.
From a biochemical perspective, 4-Nitropicolinamide has been explored for its interactions with enzymes and proteins relevant to human health. Its structural features allow it to mimic natural substrates or bind to allosteric sites on target proteins, modulating their activity. This capability has been leveraged in high-throughput screening campaigns to identify new lead compounds for drug development. The compound's ability to serve as a probe has also provided insights into enzyme mechanisms and protein function.
The pharmaceutical industry has taken note of 4-Nitropicolinamide's potential, leading to several ongoing clinical trials where derivatives of this compound are being evaluated for their efficacy and safety profiles. These trials focus on conditions ranging from cancer to autoimmune diseases, demonstrating the broad applicability of this molecular scaffold. The results from these trials are expected to provide valuable data on dosing regimens and potential side effects, guiding future drug design efforts.
Environmental considerations also play a role in the development and application of 4-Nitropicolinamide. Efforts have been made to optimize synthetic routes to minimize waste generation and reduce environmental impact. Green chemistry principles have been integrated into production processes, ensuring that the compound is synthesized sustainably without compromising purity or yield.
The future prospects for 4-Nitropicolinamide are bright, with ongoing research uncovering new ways to harness its potential. Collaborative efforts between academia and industry are driving innovation in drug discovery, leveraging computational modeling and artificial intelligence to accelerate the identification of novel derivatives with enhanced therapeutic properties. As our understanding of biological systems grows, so too does the opportunity to develop targeted treatments based on compounds like 4-Nitropicolinamide.
62020-02-4 (4-Nitropicolinamide) Related Products
- 59290-34-5(5-Nitropicolinamide)
- 1261438-64-5(3-Bromo-2'-chloro-5'-methylpropiophenone)
- 861209-91-8(N-(4-Chlorophenyl)-1,4,9-trioxa-12-azadispiro4.2.4.2tetradecane-12-carboxamide)
- 2228546-17-4(1-{1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylmethyl}-N-methylcyclopropan-1-amine)
- 2228645-93-8(1-2-(1H-indol-6-yl)propan-2-ylcyclopropan-1-amine)
- 332-80-9(1-Methyl-L-histidine)
- 1024523-25-8(3-(Tert-butyl)-1-methyl-6-((2-naphthylsulfonyl)amino)indeno[2,3-D]pyrazol-4-one)
- 6021-32-5(methyl 4-bromo-2,3-dimethylbenzoate)
- 1040676-28-5([3-(trifluoromethyl)phenyl]methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate)
- 380424-65-7((E)-2-cyano-N-(2,5-dichlorophenyl)-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enamide)
